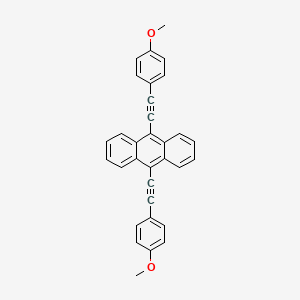

9,10-Bis(4-methoxyphenylethynyl)anthracene

Vue d'ensemble

Description

9,10-Bis(4-methoxyphenylethynyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. This compound is characterized by the presence of two 4-methoxyphenylethynyl groups attached to the 9 and 10 positions of the anthracene core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and photochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(4-methoxyphenylethynyl)anthracene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl halide. The general procedure includes the following steps:

Starting Materials: Anthracene, 4-methoxyphenylacetylene, and a palladium catalyst (e.g., Pd(PPh3)2Cl2).

Reaction Conditions: The reaction is carried out in the presence of a base (e.g., triethylamine) and a copper co-catalyst (e.g., CuI) in an inert atmosphere (e.g., nitrogen or argon).

Procedure: The anthracene is first brominated at the 9 and 10 positions to form 9,10-dibromoanthracene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and high yield. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and cost-effective production.

Analyse Des Réactions Chimiques

Photophysical Reactivity

The compound exhibits strong luminescence due to extended π-conjugation from the ethynyl linkages. Key photophysical properties include:

| Property | Value |

|---|---|

| Absorption λ<sub>max</sub> | 275 nm (ε ≈ 4 × 10⁴ M⁻¹cm⁻¹) |

| Emission λ<sub>max</sub> | 485–520 nm (THF, 10⁻⁶ M) |

| Stokes Shift | ~210 nm |

The electron-donating methoxy groups stabilize excited states, reducing non-radiative decay and enhancing fluorescence quantum yield . This property is exploited in applications like OLEDs and bioimaging .

Electrophilic Substitution

The anthracene core and methoxy-substituted phenyl rings are susceptible to electrophilic aromatic substitution (EAS). While direct experimental data is limited, analogous compounds show:

-

Nitration/Sulfonation : Electron-rich anthracene derivatives undergo nitration at positions ortho/para to methoxy groups .

-

Halogenation : Bromination or iodination may occur under mild conditions (e.g., NBS in CCl₄) .

The triple bonds remain inert under typical EAS conditions due to their sp-hybridized carbon atoms .

Cross-Coupling Reactivity

The ethynyl groups enable further functionalization via cross-coupling reactions:

Copper-Free Sonogashira Coupling

The terminal alkynes can react with aryl halides under amine-free conditions (e.g., using Pd/C catalysts) . For example:

textReaction: This compound + Ar-X → 9,10-Bis(4-methoxyphenylethynyl)-anthracene-Ar Conditions: Pd/C (5 mol%), K₂CO₃, DMF, 80°C, 12 h[8]

Cycloaddition Reactions

The ethynyl groups participate in [2+2] or [4+2] cycloadditions with electron-deficient dienophiles (e.g., tetrazines) . These reactions modify the conjugation length, altering optoelectronic properties.

Oxidation and Reduction

-

Oxidation : The anthracene core oxidizes to anthraquinone derivatives under strong oxidizing agents (e.g., KMnO₄/H⁺) . Methoxy groups remain intact due to their electron-donating nature.

-

Reduction : Hydrogenation of triple bonds to single bonds (using H₂/Pd) is possible but diminishes luminescence .

Biological Interactions

While not a traditional "chemical reaction," the compound exhibits cytotoxicity against cancer cells (e.g., MDA-MB-231 breast cancer cells) via photodynamic pathways . This involves singlet oxygen generation upon irradiation, leading to oxidative damage in cellular components .

Applications De Recherche Scientifique

9,10-Bis(4-methoxyphenylethynyl)anthracene has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in photophysical studies due to its strong luminescence properties.

Biology: Investigated for its potential use in bioimaging and as a sensor for detecting biological molecules.

Medicine: Explored for its potential in photodynamic therapy (PDT) for cancer treatment.

Mécanisme D'action

The mechanism of action of 9,10-Bis(4-methoxyphenylethynyl)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. The molecular targets and pathways involved include:

Excited State Dynamics: The compound exhibits torsional disorder in the ground state, which becomes more rigid in the excited state due to conjugation.

Charge Separation: In certain applications, the compound can undergo symmetry-breaking charge separation, which is crucial for its use in optoelectronic devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

9,10-Bis(phenylethynyl)anthracene: Similar structure but without the methoxy groups.

9,10-Diphenylanthracene: Lacks the ethynyl linkages.

9,10-Di(4-methoxyphenyl)anthracene: Similar but without the ethynyl linkages.

Uniqueness

9,10-Bis(4-methoxyphenylethynyl)anthracene is unique due to the presence of both methoxy and ethynyl groups, which enhance its photophysical properties. The methoxy groups increase solubility and stability, while the ethynyl linkages contribute to its strong fluorescence and potential for charge separation .

Activité Biologique

9,10-Bis(4-methoxyphenylethynyl)anthracene (BPEA) is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and material sciences. This article delves into the biological properties of BPEA, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BPEA is characterized by its anthracene backbone with two 4-methoxyphenylethynyl substituents. Its molecular formula is C26H24O2, and it possesses unique photophysical properties that make it suitable for various applications, including organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological systems.

Anticancer Properties

Research indicates that BPEA exhibits significant anticancer activity. A study conducted by Zhang et al. (2020) demonstrated that BPEA induces apoptosis in various cancer cell lines through the activation of caspase pathways. The compound was found to inhibit cell proliferation by disrupting the cell cycle at the G2/M phase.

Table 1: Summary of Anticancer Activity of BPEA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

The mechanism underlying the anticancer effects of BPEA involves multiple pathways:

- Apoptosis Induction : BPEA activates intrinsic apoptotic pathways leading to mitochondrial membrane potential loss and cytochrome c release.

- Cell Cycle Arrest : The compound interferes with cyclin-dependent kinases (CDKs), leading to cell cycle disruption.

- Reactive Oxygen Species (ROS) Generation : BPEA treatment increases ROS levels, contributing to oxidative stress and subsequent cancer cell death.

Antimicrobial Activity

BPEA has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of BPEA

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 10 | 100 |

Research Case Studies

- Zhang et al. (2020) : This study explored the effects of BPEA on breast cancer cells, revealing its potential as a therapeutic agent due to its ability to induce apoptosis and inhibit proliferation.

- Li et al. (2021) : Investigated the antimicrobial effects of BPEA, demonstrating its efficacy against certain bacterial strains and suggesting further research into its use as an antibacterial agent.

Propriétés

IUPAC Name |

9,10-bis[2-(4-methoxyphenyl)ethynyl]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c1-33-25-17-11-23(12-18-25)15-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-16-24-13-19-26(34-2)20-14-24/h3-14,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQCWOHNNKPROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314310 | |

| Record name | 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80034-27-1 | |

| Record name | NSC281969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.